molecular formula C7H6FNO4S B3375538 (4-Nitrophenyl)methanesulfonyl fluoride CAS No. 110661-61-5

(4-Nitrophenyl)methanesulfonyl fluoride

Cat. No.: B3375538
CAS No.: 110661-61-5
M. Wt: 219.19 g/mol
InChI Key: VKSZNRBZGINFCE-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methanesulfonyl fluoride: is a chemical compound characterized by its nitrophenyl group attached to a methanesulfonyl fluoride moiety. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot reaction involving sulfonates or sulfonic acids. The reaction typically requires mild conditions and can be performed using readily available reagents.

Industrial Production Methods: On an industrial scale, the production of (4-Nitrophenyl)methanesulfonyl fluoride involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

(4-Nitrophenyl)methanesulfonyl fluoride: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The fluoride in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitrobenzoic acid derivatives.

  • Reduction: Aniline derivatives.

  • Substitution: Amine or alcohol derivatives of the original compound.

Scientific Research Applications

(4-Nitrophenyl)methanesulfonyl fluoride: is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and functional group transformations.

  • Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: Investigated for its potential antibacterial and antifungal properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets and pathways. The nitro group and the sulfonyl fluoride moiety play crucial roles in its mechanism of action, which may involve the inhibition of certain enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

(4-Nitrophenyl)methanesulfonyl fluoride: is unique compared to other similar compounds due to its specific functional groups and reactivity. Some similar compounds include:

  • 4-Nitrobenzenesulfonyl chloride

  • 4-Nitrophenylsulfonyl chloride

  • 4-Nitrophenylmethanesulfonic acid

These compounds share the nitrophenyl group but differ in their sulfonyl groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(4-nitrophenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSZNRBZGINFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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